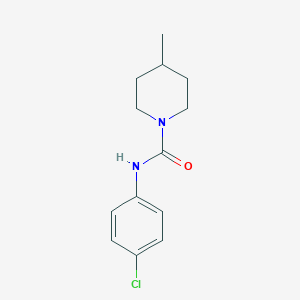
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, also known as PCP or angel dust, is a synthetic dissociative drug that was first synthesized in the 1950s. It was initially developed as an anesthetic but was later discontinued due to its severe side effects. Despite being illegal in many countries, PCP is still used recreationally and has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide acts as an antagonist at the NMDA receptor, which is involved in the regulation of neuronal plasticity and synaptic transmission. By blocking the NMDA receptor, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide disrupts the normal functioning of the brain, leading to dissociative effects such as hallucinations and delusions.
Efectos Bioquímicos Y Fisiológicos
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has advantages and limitations for lab experiments. It is a potent NMDA receptor antagonist, making it useful for studying the role of the NMDA receptor in the brain. However, its dissociative effects can make it difficult to interpret the results of experiments, and its potential for abuse and toxicity makes it a challenging drug to work with.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects. Another area of interest is the role of the NMDA receptor in the development of addiction and substance abuse disorders. Studying the effects of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide on the brain may provide insights into the underlying mechanisms of addiction and potential treatments. Finally, research on the long-term effects of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide use is needed to better understand the potential risks and benefits of this drug.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide involves the reaction of piperidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders. Additionally, N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide has been shown to have analgesic properties, making it a potential treatment for chronic pain.
Propiedades
Número CAS |
38045-05-5 |
|---|---|
Nombre del producto |
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide |
Fórmula molecular |
C13H17ClN2O |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-10-6-8-16(9-7-10)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) |
Clave InChI |
WMWBLCFXKIUSDK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



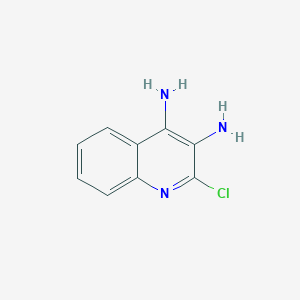
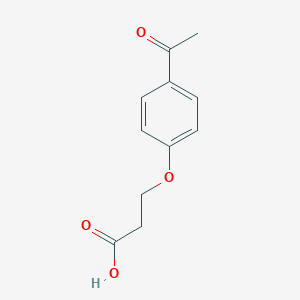
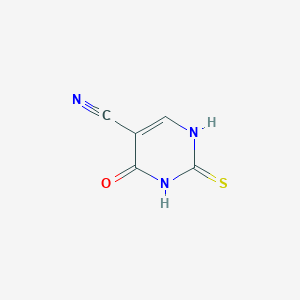
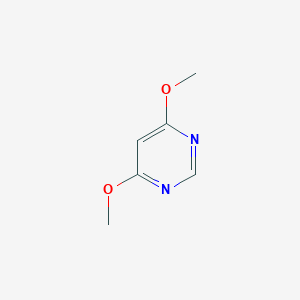
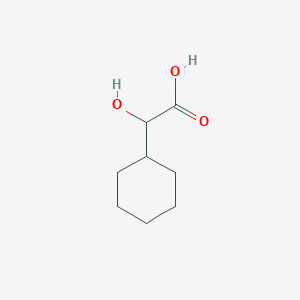
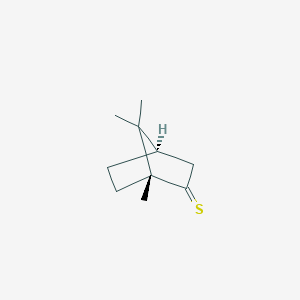
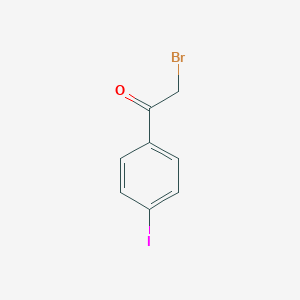
![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)
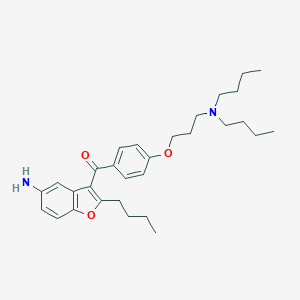
![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)
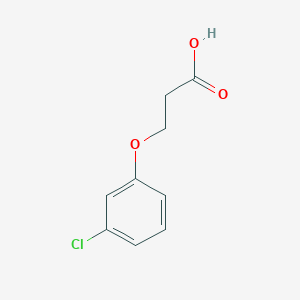
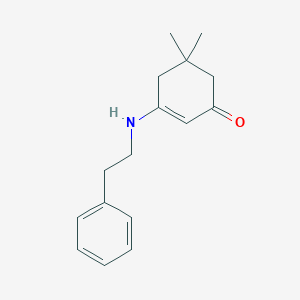
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)